molecular formula C23H21IN2O5S2 B11519918 ethyl (2Z)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11519918
M. Wt: 596.5 g/mol
InChI Key: NWCATMGOOWODBY-BOPFTXTBSA-N
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Description

ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, which includes an ethoxy group, a hydroxy group, an iodine atom, and a thiophene ring, suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

  • Formation of the thiazolopyrimidine core through cyclization reactions.
  • Introduction of the ethoxy and hydroxy groups via substitution reactions.
  • Iodination of the phenyl ring.
  • Final esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The iodine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may have applications in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor function.

    Affecting cellular pathways: Influencing signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-BROMOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • **ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-CHLOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H21IN2O5S2

Molecular Weight

596.5 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H21IN2O5S2/c1-4-30-15-10-13(9-14(24)20(15)27)11-17-21(28)26-19(16-7-6-8-32-16)18(22(29)31-5-2)12(3)25-23(26)33-17/h6-11,19,27H,4-5H2,1-3H3/b17-11-

InChI Key

NWCATMGOOWODBY-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CS4)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CS4)I)O

Origin of Product

United States

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